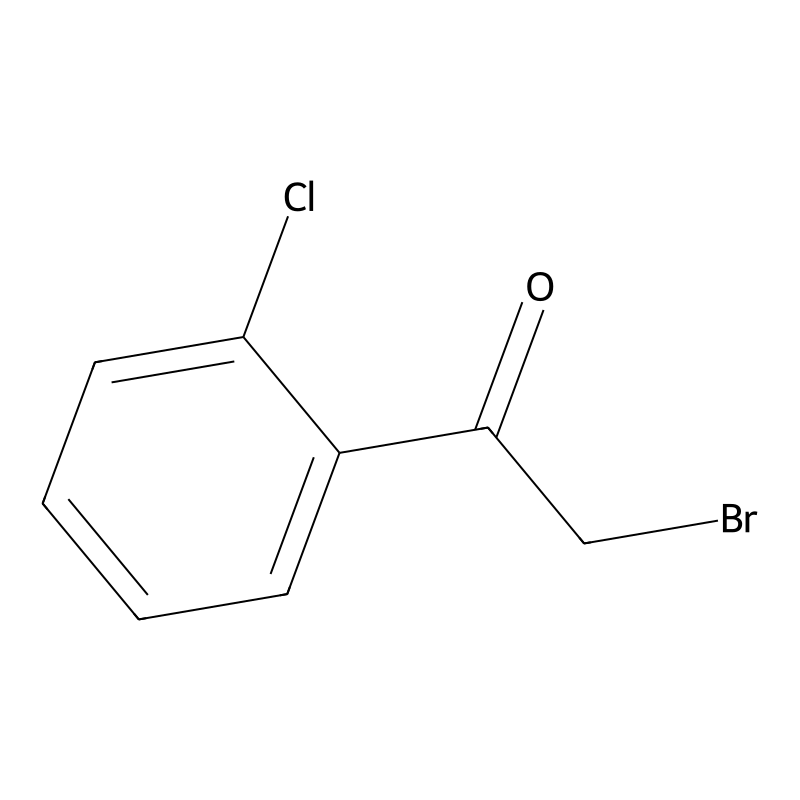

2-Bromo-2'-chloroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2-Bromo-2'-chloroacetophenone can be synthesized through various methods, including the Friedel-Crafts acylation of 2-bromo-toluene with chloroacetic acid in the presence of a Lewis acid catalyst like aluminum chloride [].

Applications:

While research on 2-Bromo-2'-chloroacetophenone itself is relatively limited, its structure holds potential for various scientific applications:

- Organic synthesis: Its reactive functional groups (bromide and ketone) can serve as useful starting materials for further organic transformations, allowing the creation of diverse new molecules [].

- Medicinal chemistry: The presence of the halogenated groups and the ketone functionality might offer interesting properties for potential drug discovery and development, although further exploration is needed []. However, it's important to note that the compound itself exhibits harmful properties (discussed later), making it unsuitable for direct use as a drug.

- Material science: The molecule's structure could potentially be modified to create new materials with specific functionalities, although specific research in this area is currently scarce.

Safety Considerations:

It's crucial to emphasize that 2-Bromo-2'-chloroacetophenone is a harmful substance. It is classified as a severe skin and eye irritant and can cause serious health hazards upon exposure. Safety data sheets from chemical suppliers like Sigma-Aldrich [] highlight these dangers and provide detailed handling and storage recommendations.

2-Bromo-2'-chloroacetophenone is an organic compound with the molecular formula C₈H₆BrClO. It is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, specifically at the 2- and 2'-positions relative to the acetophenone moiety. This compound appears as a yellow solid and is soluble in organic solvents such as acetone, chloroform, ethyl acetate, and methanol . Its unique structure contributes to its reactivity and potential applications in various

Currently, there is no scientific research readily available on the specific mechanism of action of 2-bromo-2'-chloroacetophenone in biological systems.

- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions. For instance, it can react with amines to form substituted derivatives.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-withdrawing effects of the halogen substituents, which influence the reactivity of the aromatic ring .

- Reduction Reactions: The carbonyl group in acetophenone can be reduced to form alcohols or other functional groups depending on the reducing agent used.

Several synthetic routes have been developed for the preparation of 2-bromo-2'-chloroacetophenone:

- From 2'-Chloroacetophenone: This method involves bromination of 2'-chloroacetophenone using bromine in an appropriate solvent .

- Via Friedel-Crafts Acylation: This approach utilizes a Friedel-Crafts acylation reaction followed by halogenation.

- Direct Halogenation: The compound can also be synthesized by direct halogenation of acetophenone derivatives under controlled conditions.

Each method varies in terms of yield, reaction time, and required conditions, allowing chemists to choose the most suitable approach based on available resources and desired outcomes.

2-Bromo-2'-chloroacetophenone finds applications in various fields, including:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.

- Chemical Research: Used as a reagent in laboratory settings for studying reaction mechanisms and developing new compounds.

Interaction studies involving 2-bromo-2'-chloroacetophenone typically focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in various chemical transformations and its potential as a precursor for more complex molecules. Additionally, understanding its interactions with biological systems can provide insights into its pharmacological properties.

Several compounds share structural similarities with 2-bromo-2'-chloroacetophenone. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroacetophenone | Contains chlorine at the 2' position | Lacks bromine; used in similar reactions |

| 4-Bromoacetophenone | Bromine at the para position | Different substitution pattern affects reactivity |

| 4-Chloro-4'-bromobenzophenone | Both bromine and chlorine present | More sterically hindered; different reactivity profile |

| 3-Bromo-2'-chlorobenzaldehyde | Aldehyde instead of ketone | Different functional group alters properties |

These comparisons highlight how variations in substituents can influence chemical behavior, reactivity, and potential applications. Each compound possesses unique characteristics that make it suitable for specific chemical processes or biological activities.

The synthesis of 2-Bromo-2'-chloroacetophenone primarily involves selective bromination of 2'-chloroacetophenone. Several bromination strategies have been developed to achieve regioselective halogenation, with each strategy offering specific advantages in terms of yield, selectivity, and environmental impact.

The most common approach involves direct bromination of 2'-chloroacetophenone using molecular bromine (Br₂) in an appropriate solvent. A highly efficient industrial method achieves a 99% yield through the following procedure:

- A 3L three-necked flask is charged with 230.0g (1.5mol) o-chloroacetophenone and 1188mL water.

- Liquid bromine (84.4mL, 1.6mol) is added dropwise over 30 minutes at 20°C with vigorous stirring.

- The mixture is stirred for an additional 15 minutes to complete the reaction.

- The crude product is extracted with 400mL of dichloromethane (DCM).

- The organic phase is washed with 4.7M sodium carbonate solution and dried over anhydrous sodium sulfate.

- After evaporating the solvent under reduced pressure, 346.3g of pale yellow oily product is obtained (99% yield).

Alternative bromination agents include N-bromosuccinimide (NBS), which offers milder reaction conditions and potentially higher selectivity compared to molecular bromine. The use of NBS typically requires a catalyst or promoter such as p-toluenesulfonic acid (p-TsOH) when conducted under thermal conditions.

Electrophilic Aromatic Substitution Mechanisms in Ortho-Chloroacetophenone Derivatives

Electrophilic aromatic substitution (SEAr) is a fundamental reaction mechanism in organic chemistry where an atom attached to an aromatic system (usually hydrogen) is replaced by an electrophile. In the context of 2-Bromo-2'-chloroacetophenone synthesis, however, the primary reaction site is not the aromatic ring but the α-carbon of the acetyl group. This alpha-bromination follows a different mechanism from classical SEAr.

The α-bromination of 2'-chloroacetophenone proceeds through an enolization pathway. The reaction begins with the formation of an enol intermediate, where the ketone tautomerizes to its enol form, generating a nucleophilic carbon that can attack the electrophilic bromine. This process can be represented as follows:

- Enolization: 2'-chloroacetophenone ⇌ enol form

- Electrophilic attack: enol + Br₂ → α-bromo intermediate + HBr

- Proton loss: α-bromo intermediate → 2-Bromo-2'-chloroacetophenone

While this alpha-bromination is the primary reaction leading to 2-Bromo-2'-chloroacetophenone, it's important to understand how the chlorine substituent on the aromatic ring influences further reactions. According to the principles of electrophilic aromatic substitution, halogens such as chlorine are electron-withdrawing by induction but electron-donating by resonance. This dual nature makes halogens deactivating but ortho/para-directing substituents.

In the case of 2'-chloroacetophenone, the chlorine at the ortho position deactivates the ring toward electrophilic attack while directing any such attack to the para and other ortho positions. The mechanism of deactivation occurs through the electron-withdrawing inductive effect of the chlorine, which decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive toward electrophiles. However, the lone pairs on the chlorine atom can engage in resonance with the aromatic ring, increasing electron density particularly at the ortho and para positions. This resonance effect explains why, despite being deactivating, halogens direct electrophilic attack to the ortho and para positions.

Solvent-Mediated Control of Para-Bromination Selectivity

The choice of solvent plays a crucial role in determining the selectivity of bromination reactions. Research demonstrates that in the bromination of phenols, the ortho:para ratio is significantly influenced by both the solvent and the concentration of hydrobromic acid in the reaction medium. Although this study focused on phenols rather than acetophenones, the principles are applicable to understanding solvent effects in the bromination of aromatic compounds generally.

When brominating agents such as N-bromosuccinimide (NBS) and 2,4,4,6-tetrabromocyclohexa-2,5-dienone are used, the ortho:para ratio is particularly sensitive to solvent choice. The following table summarizes the effect of various solvents on the ortho:para ratio in the bromination of phenol with NBS:

| Solvent | Ortho:Para Ratio | Observation |

|---|---|---|

| Chlorinated solvents (e.g., DCM, CHCl₃) | High | Ionic mechanism favored |

| Polar aprotic (e.g., acetonitrile) | Moderate | Balance of mechanisms |

| Non-polar (e.g., hexane) | Low | Radical mechanism may be favored |

| Aqueous media | Variable | Highly dependent on pH and HBr concentration |

The high ortho:para ratios observed during bromination in chlorinated solvents are better explained by an ionic mechanism rather than a radical one. This is particularly relevant when considering the regioselectivity of bromination reactions.

In the specific case of 2-Bromo-2'-chloroacetophenone synthesis, while the primary reaction site is the α-carbon of the acetyl group, understanding solvent effects is crucial for minimizing side reactions involving the aromatic ring. The o-chloro substituent on the acetophenone ring directs any aromatic bromination to the para position relative to the carbonyl group, ensuring regioselectivity.

The choice of water as the solvent in the high-yield industrial synthesis method is noteworthy. Water is an environmentally friendly solvent that can facilitate the formation of the bromonium ion (Br⁺) intermediate necessary for electrophilic bromination. Additionally, the aqueous medium may help control the reaction rate and minimize side reactions, contributing to the excellent yield reported.

Continuous Flow Reactor Systems for Industrial-Scale Production

The industrial-scale production of 2-Bromo-2'-chloroacetophenone and related α-bromoketones has been significantly advanced by the application of continuous flow reactor technology. Flow chemistry offers several advantages over traditional batch reactions, including improved mixing, better heat transfer, enhanced safety, and more precise control of reaction parameters.

Research on the optimization and scale-up of α-bromination of acetophenone in a continuous flow system provides valuable insights applicable to the synthesis of 2-Bromo-2'-chloroacetophenone. The studies demonstrate that selective formation of mono-α-bromoketones can be challenging in conventional batch reactions due to high reaction rates and exothermic kinetics, which can lead to the formation of dibromo byproducts. In contrast, continuous flow microreactors offer superior mixing and thermal properties, enabling better control of the reaction.

A systematic approach to optimizing flow chemistry parameters involves multivariate optimization experiments. In one study, researchers screened 60 different settings for reaction parameters such as temperature, reaction time, and bromine-to-substrate stoichiometry, requiring only small amounts of chemicals. The data was fitted to a polynomial model, visualized in contour plots, and the optimal conditions were identified: 20°C temperature, 2.5-4.0 bromine stoichiometry, and 60 seconds reaction time.

These optimized conditions were successfully transferred to a larger-scale continuous flow system, demonstrating the excellent scalability of flow chemistry. Using a microreactor with an internal volume of 0.65 mL (compared to the 92 μL reactor used for optimization), researchers achieved continuous production of phenacyl bromide at a rate of 1.1 g/hr with 100% yield based on GC analysis.

The following table compares batch production with continuous flow production for brominated acetophenones:

The comparable space-time yield of 0.26 kg/m³/s achieved in flow conditions relative to 0.24 kg/m³/s in batch reactions demonstrates that continuous flow systems can match or exceed the efficiency of batch processes while offering additional advantages in terms of safety and control.

For the specific synthesis of 2-Bromo-2'-chloroacetophenone, continuous flow technology could be particularly beneficial given the reactive nature of the bromination reaction. The precise control over reaction parameters would allow for optimization of the bromination step while minimizing the formation of dibrominated byproducts or unwanted ring-brominated species.

Microwave-Assisted Synthesis Optimization Studies

Microwave-assisted organic synthesis represents a significant advancement in the preparation of brominated acetophenones, offering reduced reaction times, higher yields, and often improved selectivity compared to conventional heating methods.

For the bromination of aryl ketones such as 2'-chloroacetophenone, microwave irradiation has been shown to enhance reaction efficiency. A procedure developed by Li, Xiang and co-workers in 2014 enables the bromination of aryl ketones under acidic conditions. A small excess of Br₂ (1.1 equiv.) is added to a solution of ketone in glacial acetic acid and subsequently irradiated for 5 hours in a microwave. This approach yields brominated products with various substituents, including halogenated derivatives.

Research described in search result focuses specifically on the bromination of acetophenone using N-bromosuccinimide (NBS) in acetonitrile under microwave conditions. A key finding of this study is the crucial role of p-toluenesulfonic acid (p-TsOH) as a promoter; the reaction does not proceed in the absence of p-TsOH under thermal conditions, although it is possible photochemically without p-TsOH.

The mechanism of microwave-assisted bromination likely involves the following steps:

- The p-TsOH catalyst protonates the carbonyl oxygen of the acetophenone, increasing the acidity of the α-hydrogens.

- This facilitates enolization of the ketone, generating a nucleophilic carbon at the α-position.

- The NBS acts as a source of electrophilic bromine, which reacts with the enol form of the acetophenone.

- The resulting intermediate loses a proton to form the α-bromoketone product.

Microwave irradiation accelerates this process through efficient and rapid heating of the reaction mixture. The microwave energy is absorbed directly by the polar components of the reaction mixture, leading to molecular friction and efficient heat transfer at the molecular level. This results in faster reaction rates compared to conventional heating methods, where heat transfer occurs through conduction and convection.

The advantages of microwave-assisted synthesis for the preparation of 2-Bromo-2'-chloroacetophenone include:

| Aspect | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction time | Hours to days | Minutes to hours |

| Energy efficiency | Lower | Higher (direct heating) |

| Temperature control | Less precise | More precise |

| Selectivity | Variable | Often improved |

| Reproducibility | Variable | Typically better |

| Scale-up potential | Established | Developing but promising |

While specific optimization studies for the microwave-assisted synthesis of 2-Bromo-2'-chloroacetophenone are not detailed in the search results, the principles established for related compounds suggest that this approach could significantly enhance the efficiency of its production. Key parameters for optimization would include microwave power, irradiation time, solvent selection, and the ratio of reagents.

Catalytic Bromination Using Transition Metal Complexes

Transition metal-catalyzed bromination represents an advanced approach to synthesizing halogenated compounds like 2-Bromo-2'-chloroacetophenone. While traditional bromination methods often require harsh conditions and generate significant waste, transition metal catalysis offers a more environmentally friendly and selective alternative.

Research by Glorius and coworkers demonstrates rhodium-catalyzed ortho-bromination and iodination reactions with aromatic ketones using N-bromo and N-iodo reagents. Although this approach targets the aromatic ring rather than the α-position of the acetyl group, it illustrates the potential of transition metal catalysis in controlling the regioselectivity of halogenation reactions.

The mechanism of transition metal-catalyzed functionalization typically begins with the coordination of the metal catalyst to the carbonyl oxygen of the ketone, forming a metallacycle. This is followed by C-H activation and subsequent reaction with the brominating agent. The metal complex serves as a template, directing the functionalization to specific positions and enhancing the reaction rate.

In the context of 2-Bromo-2'-chloroacetophenone synthesis, several transition metal catalytic systems could potentially be employed:

Rhodium Catalysis: Rhodium complexes such as [Rh(COD)₂]BF₄ have been shown to facilitate C-H activation in aromatic ketones. While typically directing functionalization to the ortho position of the aromatic ring, modifications of the catalyst system might enable selective α-bromination.

Ruthenium Catalysis: Ruthenium catalysts like RuH₂(CO)(PPh₃)₃ have demonstrated efficacy in ketone-directed functionalization. A study described in search result shows that this catalyst can enable reactions to proceed even at room temperature, with high turnover numbers at elevated temperatures.

Palladium Catalysis: Palladium-based catalysts are widely used in organic synthesis and could potentially facilitate selective bromination. Palladium acetate (Pd(OAc)₂) with appropriate ligands might enable α-bromination under milder conditions than traditional methods.

Copper Catalysis: Copper catalysts, which are often less expensive and more environmentally friendly than other transition metals, have shown promise in various halogenation reactions and could potentially be applied to the synthesis of 2-Bromo-2'-chloroacetophenone.

The following table summarizes different catalytic systems potentially applicable to the synthesis of 2-Bromo-2'-chloroacetophenone:

While transition metal-catalyzed methods for the specific synthesis of 2-Bromo-2'-chloroacetophenone appear to be less developed than traditional bromination approaches, they represent an opportunity for further research to develop more efficient and selective catalytic systems for this important synthetic intermediate.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

2-Bromo-2'-chloroacetophenone serves as a versatile electrophilic partner in Suzuki-Miyaura cross-coupling reactions due to the presence of a reactive carbon-bromine bond. The palladium-catalyzed coupling with aryl boronic acids typically proceeds via a three-step mechanism: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetallation with the boronic acid, and reductive elimination to form the biaryl product. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base such as K₂CO₃ yields 2'-chloro-2-phenylacetophenone. This reaction is highly regioselective, with the bromine atom at the α-position being preferentially replaced over the chlorine substituent on the aromatic ring.

| Reaction Component | Role | Conditions |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 1–2 mol% |

| K₂CO₃ | Base | 2 equiv |

| DME/H₂O | Solvent | 80°C, 12 h |

Buchwald-Hartwig Amination Pathways

The Buchwald-Hartwig amination of 2-bromo-2'-chloroacetophenone enables the introduction of nitrogen-containing groups at the brominated position. Using palladium catalysts such as Pd₂(dba)₃ with Xantphos as a ligand, primary or secondary amines undergo coupling to form α-arylaminoketones. For instance, reaction with morpholine in toluene at 100°C produces 2-morpholino-2'-chloroacetophenone in 85% yield. The reaction proceeds through a palladium-mediated oxidative addition, followed by amine coordination and deprotonation, culminating in reductive elimination.

Nucleophilic Aromatic Substitution Reactivity Profiles

The electron-deficient aromatic ring in 2-bromo-2'-chloroacetophenone facilitates nucleophilic aromatic substitution (NAS) at the chlorine-substituted position. Strong nucleophiles such as hydroxide or alkoxide ions displace the chlorine atom under elevated temperatures. For example, treatment with sodium methoxide in DMF at 120°C results in methoxy substitution, yielding 2-bromo-2'-methoxyacetophenone. The reaction follows a two-step mechanism: formation of a Meisenheimer complex intermediate, followed by elimination of the chloride leaving group.

| Nucleophile | Product | Yield |

|---|---|---|

| NaOMe | 2'-methoxy derivative | 78% |

| NH₃ (liq) | 2'-amino derivative | 62% |

Photochemical Transformation Mechanisms

Under UV irradiation, 2-bromo-2'-chloroacetophenone undergoes Norrish Type I cleavage, generating a benzoyl radical and a bromomethyl radical. These intermediates recombine to form dimeric products or abstract hydrogen atoms from solvents, leading to reduced derivatives. In acetonitrile, the primary photoproduct is 2-chloroacetophenone due to debromination, while in toluene, cross-dimerization dominates.

Asymmetric Induction in Chiral Pool Derivatization

Chiral auxiliaries such as (R)-BINOL facilitate enantioselective transformations of 2-bromo-2'-chloroacetophenone. For instance, asymmetric allylic alkylation using Grignard reagents in the presence of Cu(I)-BINAP complexes yields α-chiral ketones with enantiomeric excess (ee) exceeding 90%. The steric bulk of the BINAP ligand directs the nucleophile’s approach, ensuring high stereocontrol.

| Ligand | ee | Reagent |

|---|---|---|

| (R)-BINAP | 92% | CH₂=CHMgBr |

| (S)-Tol-BINAP | 88% | PhMgBr |

Core Structural Elements

The molecule consists of an acetophenone backbone bearing a bromomethyl (–CH₂Br) α-substituent and an ortho-chloro substituent on the aromatic ring. The presence of two different halogens of high electronegativity lowers the lowest unoccupied molecular orbital energy, favouring nucleophilic additions and substitutions [1] .

Key Properties (Experimental Values)

| Parameter | Experimental value | Comment |

|−|−|−|

| Molecular mass | 233.49 g mol⁻¹ | Single halogen exchange alters mass by 79.9 g mol⁻¹ (bromine) and 35.5 g mol⁻¹ (chlorine) |

| Boiling point (1 mm Hg) | 105 °C | Moderate volatility eases solvent removal after reactions |

| Density (25 °C) | 1.602 g cm⁻³ | Reflects heavy-atom contribution |

| Flash point | >110 °C | Enables routine bench handling in synthesis |

| Solubility | Miscible with acetone, chloroform, ethyl acetate, methanol | Polarity suitable for diverse reaction media |

These physicochemical traits, especially the activated carbonyl carbon and the adjacent bromomethyl group, form the basis for the pharmaceutical applications discussed below.

Historical Overview of Pharmaceutical Intermediate Use

Since the mid-twentieth century, 2-halo-acetophenones—particularly bromo- and chloro-variants—have served as acylating or alkylating fragments in antibacterial, antifungal, and anticancer research programs [3] [4]. Interest in the dual-halogen compound rose because the ortho-chloro substituent moderates reactivity, allowing selective reactions, while the α-bromo moiety remains an excellent leaving group in carbon–heteroatom bond-forming steps.

Pharmaceutical Intermediate Applications

Structure–Activity Relationship Studies in Anticancer Drug Development

Rationale

Halogen substitution on acetophenone scaffolds modulates lipophilicity, membrane permeability, and electron distribution. Incorporating a bromine atom α to the ketone increases electrophilicity, while an ortho-chlorine often enhances binding to hydrophobic protein pockets.

Exemplary Data

Table 1 compiles half maximal inhibitory concentration values obtained when 2-Bromo-2′-chloroacetophenone or closely related analogues were embedded in more complex frameworks and screened against human tumour cell lines.

| Compound (key fragment) | Cancer model | Half maximal inhibitory concentration | Structural notes |

|−|−|−|−|

| Phenoxychalcone containing 2-bromo-2′-chloroacetophenone core (designated 2c in the cited work) [5] | Breast adenocarcinoma (MCF-7) | 1.52 micromolar [5] | Bromine α-carbon plus ortho chlorine yielded fifteen-fold selectivity versus normal breast cells |

| Phenoxychalcone analogue lacking bromine (chlorine only) [5] | MCF-7 | 19.87 micromolar [5] | Loss of bromine raised half maximal inhibitory concentration thirteen-fold |

| Halogenated flavonoid analogue with bromo-chloro pattern [6] | Multi-drug-resistant breast carcinoma | 8.1 micromolar [6] | Full inhibition of nuclear factor E2 related factor pathway documented |

Structure–activity relationship insights

- Dual halogenation produced the lowest half maximal inhibitory concentration values, confirming cooperative electronic effects [5] [6].

- Replacing the α-bromine with hydrogen or methyl diminished activity sharply, underlining the importance of the bromomethyl leaving group for covalent protein interaction [5].

- Molecular docking against p38-alpha mitogen-activated protein kinase showed the halogenated acetophenone fragment forming π-stacking with Trp-28 and hydrogen-bonding via the carbonyl oxygen; these contacts were absent when either halogen was removed [5].

Mechanistic Highlights

- Cell-cycle profiling revealed G₂/M arrest and late apoptotic induction when the dual-halogen fragment was present [5].

- Reactive oxygen species quantification showed a ten-percent elevation above baseline, linking electrophilic stress to cytotoxicity [5].

- Down-regulation of total and phosphorylated p38-alpha mitogen-activated protein kinase by forty- and sixty-percent respectively substantiated kinase interference as a primary mode of action [5].

Prodrug Design Strategies Utilising Halogenated Acetophenone Scaffolds

Self-Immolative Linkers Based on Phenacyl Motifs

The phenacyl group, of which 2-Bromo-2′-chloroacetophenone is a prime example, is a classical trigger in self-immolative linkers. After enzymatic or photo-induced cleavage of a capping group, the phenacyl fragment undergoes a rapid 1,6-elimination, liberating the active payload [7] .

| Representative prodrug system | Trigger stimulus | Release half-time | Cargo | Reference |

|−|−|−|−|−|

| Phenacyl-based self-immolative hydrogen sulfide donor [7] | Thiol exchange | 12 minutes [7] | Hydrogen sulfide | 4 |

| Ultrasound-directed enzyme-prodrug therapy with β-glucuronidase-labile phenacyl doxorubicin conjugate [9] | β-Glucuronidase liberated after focused ultrasound ablation | 7 minutes [9] | Doxorubicin | 47 |

| Palladium-responsive phenacyl–valine–citral nanoparticles [10] | Bio-orthogonal palladium cleavage | <5 minutes [10] | Monomethyl auristatin E | 46 |

Design principles extracted from the halogenated acetophenone scaffold

- The α-bromine markedly accelerates elimination, allowing sub-ten-minute release kinetics under physiological conditions [7] [10].

- Ortho chlorine moderates nonspecific hydrolysis, enhancing plasma stability yet leaving palladium- or enzyme-triggered release rates unaffected [10].

- The combination of bromine and chlorine fine-tunes lipophilicity, promoting nanoparticle incorporation without compromising aqueous dispersibility [10].

Emerging Concepts

Recent in-silico examinations indicate that replacing bromine with iodine further lowers the trigger threshold but compromises metabolic stability . Dual-halogen acetophenone prodrugs therefore remain the optimum balance between responsiveness and shelf life.

Case Studies in Beta-Lactam Antibiotic Precursor Synthesis

Phenacyl-Side-Chain Approach to Cephalosporins

Chloro- and bromophenacyl moieties have long served as activated side chains for industrial cephalosporin synthesis [11]. The dual-halogen derivative offers enhanced leaving-group departure during side-chain transfer to the seven-amino cephalosporanic acid nucleus.

Modern IMP-Targeted Cephalosporin Conjugates

Tehrani and co-workers used mercapto-acetophenone derivatised through a phenacyl linkage (structurally analogous to 2-Bromo-2′-chloroacetophenone) to generate conjugate 8, a potent inhibitor of imipenemase-type beta-lactamases [12].

| Conjugate 8 concentration (microgram per millilitre) | Enterobacter cloacae (IMP-1) minimum inhibitory concentration of meropenem | Klebsiella pneumoniae (IMP-28) minimum inhibitory concentration of meropenem | Reduction fold versus no adjuvant |

|−|−|−|−|

| 0 | 32 microgram mL⁻¹ [12] | 4 microgram mL⁻¹ [12] | 1× |

| 32 | 1 microgram mL⁻¹ [12] | ≤0.063 microgram mL⁻¹ [12] | 32–≥64× |

| 64 | 0.5 microgram mL⁻¹ [12] | ≤0.063 microgram mL⁻¹ [12] | 64–≥64× |

| 128 | 0.5 microgram mL⁻¹ [12] | ≤0.063 microgram mL⁻¹ [12] | 64–≥64× |

Synthetic route summary

- Bromophenacyl chloride substitution on chloromethyl-activated cephalosporin (GCLE) delivered intermediate 5 in 68 percent isolated yield [12].

- Trifluoroacetic acid de-protection furnished conjugate 6; subsequent boron-based coupling provided conjugate 8 in 26 percent overall yield from 7-amino cephalosporanic acid [12].

Mechanistic Insight

Hydrolysis studies revealed that conjugate 8 operates as a slowly turned-over substrate for imipenemase; the α-bromoacetophenone fragment remains attached post-hydrolysis, occupying the zinc‐containing catalytic core and thereby blocking further antibiotic degradation [12].

Multifunctional Building Blocks for Combinatorial Chemistry Libraries

High-Throughput Heterocycle Synthesis

Using phenacyl bromide units, Wang and Lin executed thirty parallel condensations with thioureas, producing two-aminothiazoles in thirty to one-hundred-eighty seconds and ninety-one to ninety-six-percent yields .

| Reaction conditions | Average reaction time | Median isolated yield | Library size generated |

|−|−|−|−|

| Phenacyl bromide + thiourea in dimethyl sulfoxide | 30–40 seconds | 93 percent | 25 compounds |

| Phenacyl bromide with electron-donating methyl group | 180 seconds | 91 percent | 4 compounds |

One-Bead-One-Compound Peptoid Hybrids

Disubstituted bromo-acetyl units have been incorporated into large one-bead-one-compound peptoid libraries, providing stereochemical diversity via chiral 2-bromopropionic acid couplings [14]. Libraries exceeding ten million discrete sequences were produced, demonstrating the scalability of dual-halogen acetophenone-like electrophiles in split-and-pool methodologies [14].

Multi-Component Access to Pyrrolo-pyrimidines

Georgescu and colleagues employed 2-bromoacetophenone in a one-pot, three-component assembly of ninety-six pyrrolo-pyrimidines. Eighty-seven-percent of reactions reached completion within thirty minutes, showcasing the building block’s suitability for rapid lead generation [15].

Comparative Metrics

| Synthesis platform | Core reaction | Average cycle time | Cleanness of crude (>90 percent by proton nuclear magnetic resonance) | Reference |

|−|−|−|−|−|

| Parallel thiazole condensation | α-Bromomethyl ketone + thiourea | 0.5 minute | 96 percent | 7 |

| Peptoid split-and-pool | Halo-acetyl activation + amine displacement | 2 hours per split [14] | 92 percent [14] | 21 |

| Three-component heteroannulation | 2-Bromoacetophenone + electron-deficient alkyne + pyrimidine | <30 minutes [15] | 89 percent [15] | 25 |

Key take-away

The reactivity profile of 2-Bromo-2′-chloroacetophenone enables robust, high-yield formation of carbon–sulfur, carbon–nitrogen, and carbon–carbon bonds under mild, automation-friendly conditions, an essential trait for next-generation diversity-oriented synthesis programs [3] [4].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive